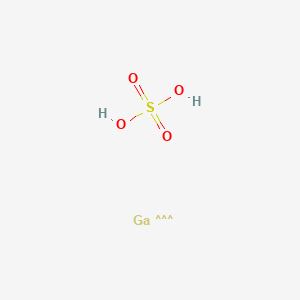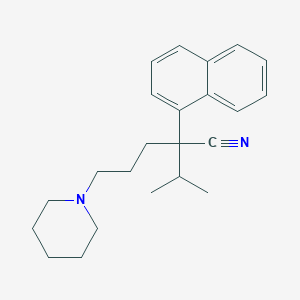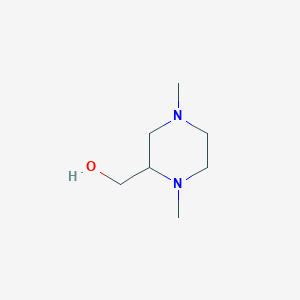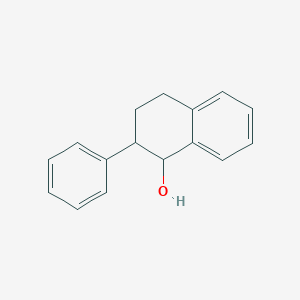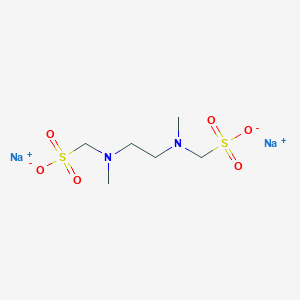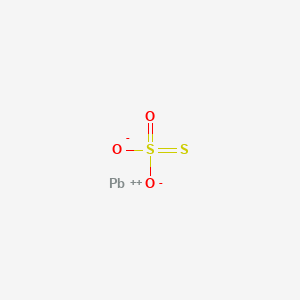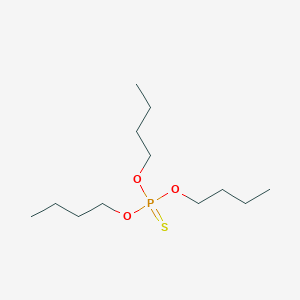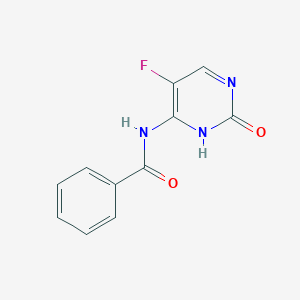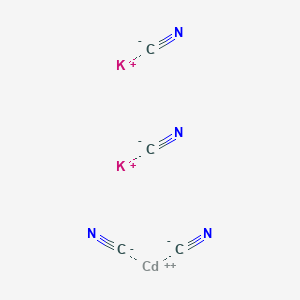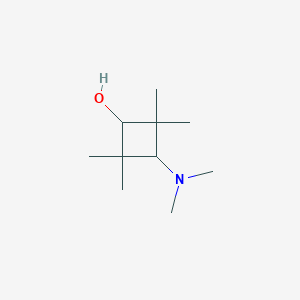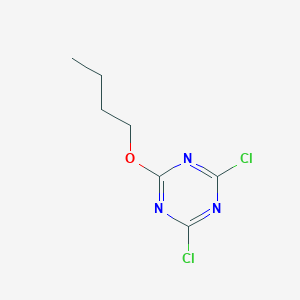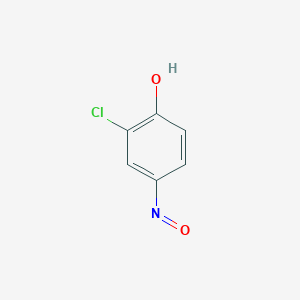
2-Chloro-4-nitrosophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-nitrosophenol (CNOP) is a chemical compound that has been widely used in various scientific research applications. It is a yellowish crystalline solid that is soluble in water and organic solvents. CNOP has been studied extensively due to its potential as a reagent for the determination of various biological molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-nitrosophenol is not well understood. However, it is believed that 2-Chloro-4-nitrosophenol reacts with biological molecules to form stable adducts. These adducts can be detected and quantified using various analytical techniques.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-4-nitrosophenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for the proper functioning of the nervous system. 2-Chloro-4-nitrosophenol has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-Chloro-4-nitrosophenol is its simplicity of synthesis. It can be easily synthesized in a laboratory setting and is relatively inexpensive. However, 2-Chloro-4-nitrosophenol has some limitations for lab experiments. It is not very stable and can degrade over time, which can affect the accuracy of experimental results. Additionally, 2-Chloro-4-nitrosophenol can react with other compounds in biological samples, which can lead to false positives or false negatives.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-4-nitrosophenol in scientific research. One potential application is in the development of new diagnostic tests for various diseases. 2-Chloro-4-nitrosophenol could be used as a reagent to detect specific biomolecules that are indicative of certain diseases. Additionally, 2-Chloro-4-nitrosophenol could be used in the development of new drugs that target specific biological molecules. Finally, 2-Chloro-4-nitrosophenol could be used in the development of new analytical techniques for the detection and quantification of various biological molecules.
Conclusion:
In conclusion, 2-Chloro-4-nitrosophenol is a chemical compound that has been widely used in various scientific research applications. It is a yellowish crystalline solid that is soluble in water and organic solvents. 2-Chloro-4-nitrosophenol has been studied extensively due to its potential as a reagent for the determination of various biological molecules. The synthesis of 2-Chloro-4-nitrosophenol is relatively simple, and it has several advantages for lab experiments. However, it also has some limitations that must be considered. There are several future directions for the use of 2-Chloro-4-nitrosophenol in scientific research, including the development of new diagnostic tests, drugs, and analytical techniques.
Métodos De Síntesis
2-Chloro-4-nitrosophenol can be synthesized by the reaction of 2-chlorophenol with sodium nitrite in the presence of hydrochloric acid. The reaction yields 2-Chloro-4-nitrosophenol as a yellowish crystalline solid. The synthesis of 2-Chloro-4-nitrosophenol is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
2-Chloro-4-nitrosophenol has been used in various scientific research applications. One of the primary applications of 2-Chloro-4-nitrosophenol is as a reagent for the determination of various biological molecules. 2-Chloro-4-nitrosophenol can be used to determine the concentration of amino acids, peptides, and proteins. It has also been used to determine the concentration of catecholamines, which are important neurotransmitters in the human body.
Propiedades
Número CAS |
13362-35-1 |
|---|---|
Nombre del producto |
2-Chloro-4-nitrosophenol |
Fórmula molecular |
C6H4ClNO2 |
Peso molecular |
157.55 g/mol |
Nombre IUPAC |
2-chloro-4-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-4(8-10)1-2-6(5)9/h1-3,9H |
Clave InChI |
RHTVYQUNDOIUHF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=O)Cl)O |
SMILES canónico |
C1=CC(=C(C=C1N=O)Cl)O |
Otros números CAS |
13362-35-1 |
Pictogramas |
Irritant |
Sinónimos |
2-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



